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Introduction
(3R)-Citramalyl-coenzyme A is a pivotal intermediate in distinct metabolic pathways across

different domains of life. In certain autotrophic bacteria, it is a key component of a unique

carbon fixation cycle. In mammals, it emerges as a crucial metabolite in the degradation

pathway of itaconate, an immunomodulatory molecule. This technical guide provides an in-

depth exploration of the discovery, history, and core research findings related to (3R)-
Citramalyl-CoA, offering a valuable resource for researchers in metabolism, enzymology, and

drug development.

Discovery and Historical Context
The journey to understanding (3R)-Citramalyl-CoA is intertwined with research into itaconate

metabolism and unique carbon fixation pathways.

Early Studies in Bacteria (1960s-1970s): The initial clues leading to the discovery of citramalyl-

CoA arose from studies on the bacterial degradation of itaconate. In the 1960s, researchers

investigating how Pseudomonas species utilize itaconate as a carbon source identified a key

enzymatic activity: the cleavage of a citramalate-like molecule into pyruvate and acetyl-CoA.

While the exact stereochemistry was not initially defined, these pioneering studies laid the

groundwork for the identification of citramalyl-CoA lyase.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 13 Tech Support

https://www.benchchem.com/product/b15545255?utm_src=pdf-interest
https://www.benchchem.com/product/b15545255?utm_src=pdf-body
https://www.benchchem.com/product/b15545255?utm_src=pdf-body
https://www.benchchem.com/product/b15545255?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15545255?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Subsequent research in the 1970s on Clostridium tetanomorphum led to the isolation and

characterization of citramalate lyase, an enzyme complex that converts citramalate to acetate

and pyruvate. This work provided further evidence for the existence of citramalyl-CoA as an

enzyme-bound intermediate in this process.

Elucidation of the 3-Hydroxypropionate Cycle: A significant leap in understanding the role of a

specific stereoisomer of citramalyl-CoA came from the study of the carbon fixation pathway in

the green non-sulfur bacterium Chloroflexus aurantiacus. This organism utilizes the 3-

hydroxypropionate cycle (or 3-HP bicycle), a unique autotrophic pathway. It was in the context

of elucidating the final steps of this cycle that (3R)-Citramalyl-CoA was definitively identified as

a key intermediate. Researchers demonstrated that (3R)-citramalyl-CoA is cleaved by a

specific lyase to yield acetyl-CoA and pyruvate, thus regenerating the initial CO2 acceptor and

producing a central metabolic precursor.

The Mammalian Connection: Itaconate Metabolism and CLYBL: For a long time, the

significance of citramalyl-CoA in mammals was unclear. The discovery of the

immunomodulatory metabolite itaconate, produced by macrophages during inflammation,

reignited interest in this area. It was found that mammalian cells possess a pathway to degrade

itaconate, and this pathway converges on citramalyl-CoA. The key enzyme responsible for the

cleavage of (3S)-citramalyl-CoA (the enantiomer of the bacterial intermediate) in mammals was

identified as the mitochondrial enzyme Citramalyl-CoA Lyase (CLYBL). This discovery linked

itaconate metabolism to central carbon metabolism and also unexpectedly to vitamin B12

metabolism. It was shown that the accumulation of an intermediate in the itaconate degradation

pathway, itaconyl-CoA, can inhibit the vitamin B12-dependent enzyme methylmalonyl-CoA

mutase.

Quantitative Data on Citramalyl-CoA Lyases
The enzymatic cleavage of citramalyl-CoA is catalyzed by citramalyl-CoA lyases. These

enzymes exhibit different stereospecificities and kinetic properties depending on the organism.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 13 Tech Support

https://www.benchchem.com/product/b15545255?utm_src=pdf-body
https://www.benchchem.com/product/b15545255?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15545255?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Enzy
me

Orga
nism

Subst
rate

Km
(µM)

kcat
(s-1)

Optim
al pH

Optim
al
Temp
eratur
e (°C)

Activ
ators

Inhibi
tors

Refer
ence

(R)-

Citram

alyl-

CoA

lyase

(Ccl)

Chloro

flexus

auranti

acus

(3R)-

Citram

alyl-

CoA

70 1.7 7.0 55

Mg2+,

Mn2+,

Dithioe

rythrito

l

- [1][2]

Citram

alyl-

CoA

Lyase

(CLYB

L)

Homo

sapien

s

(3S)-

Citram

alyl-

CoA

~24 - - - - - [3]

Malyl-

CoA/β-

methyl

malyl-

CoA/ci

tramal

yl-CoA

lyase

(Mcl)

Chloro

flexus

auranti

acus

(S)-

Malyl-

CoA

10 - 7.1 70
Mg2+,

Mn2+

Oxalat

e
[4]

Malyl-

CoA/β-

methyl

malyl-

CoA/ci

tramal

yl-CoA

lyase

(Mcl)

Chloro

flexus

auranti

acus

(2R,3S

)-β-

Methyl

malyl-

CoA

89 - 7.1 70
Mg2+,

Mn2+

Oxalat

e
[4]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 13 Tech Support

https://www.researchgate.net/figure/Identification-of-CLYBL-as-a-malyl-CoA-thioesterase-a-Reaction-schemes-for_fig1_384421978
https://www.researchgate.net/figure/Identification-of-CLYBL-as-a-malyl-CoA-thioesterase-a-Reaction-schemes-for_fig1_389991407
https://enzyme.expasy.org/EC/4.1.3.25
https://pmc.ncbi.nlm.nih.gov/articles/PMC5827971/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5827971/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15545255?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Malyl-

CoA/β-

methyl

malyl-

CoA/ci

tramal

yl-CoA

lyase

(Mcl)

Chloro

flexus

auranti

acus

Acetyl-

CoA
360 - 7.1 70

Mg2+,

Mn2+

Oxalat

e

Malyl-

CoA/β-

methyl

malyl-

CoA/ci

tramal

yl-CoA

lyase

(Mcl)

Chloro

flexus

auranti

acus

Propio

nyl-

CoA

1200 - 7.1 70
Mg2+,

Mn2+

Oxalat

e

Malyl-

CoA/β-

methyl

malyl-

CoA/ci

tramal

yl-CoA

lyase

(Mcl)

Chloro

flexus

auranti

acus

Glyoxy

late
2000 - 7.1 70

Mg2+,

Mn2+

Oxalat

e

Citram

alyl-

CoA

Lyase

(CLYB

L)

Homo

sapien

s

Glyoxy

late

(for

malate

syntha

se

activity

)

3600 0.12 - - - -

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15545255?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Citram

alyl-

CoA

Lyase

(CLYB

L)

Homo

sapien

s

Acetyl-

CoA

(for

malate

syntha

se

activity

)

74 0.12 - - - -

Citram

alyl-

CoA

Lyase

(CLYB

L)

Homo

sapien

s

Glyoxy

late

(for β-

methyl

malate

syntha

se

activity

)

1200 0.09 - - - -

Citram

alyl-

CoA

Lyase

(CLYB

L)

Homo

sapien

s

Propio

nyl-

CoA

(for β-

methyl

malate

syntha

se

activity

)

28.7 0.135 - - - -

Note: The kcat for human CLYBL with (3S)-citramalyl-CoA is not explicitly stated in the provided

search results, though its lyase activity is reported to be high.

Experimental Protocols
Expression and Purification of Recombinant (3R)-
Citramalyl-CoA Lyase from Chloroflexus aurantiacus
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This protocol is adapted from the methods described for the characterization of the C.

aurantiacus enzyme.

1. Gene Cloning and Expression Vector Construction:

The gene encoding (3R)-citramalyl-CoA lyase (Ccl) is amplified from C. aurantiacus

genomic DNA using PCR with primers containing suitable restriction sites (e.g., NdeI and

HindIII).

The PCR product is digested and ligated into an E. coli expression vector, such as pET-28a,

which adds a hexahistidine tag for purification.

The ligation product is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

2. Protein Expression:

A single colony of the transformed E. coli is used to inoculate a starter culture of LB medium

containing the appropriate antibiotic (e.g., kanamycin) and grown overnight at 37°C.

The starter culture is used to inoculate a larger volume of LB medium. The culture is grown

at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside

(IPTG) to a final concentration of 0.5-1 mM.

The culture is then incubated at a lower temperature (e.g., 18-25°C) for a prolonged period

(e.g., 16-20 hours) to enhance the yield of soluble protein.

3. Cell Lysis and Purification:

The cells are harvested by centrifugation and the cell pellet is resuspended in a lysis buffer

(e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and 1 mM

phenylmethylsulfonyl fluoride (PMSF)).

The cells are lysed by sonication on ice.

The cell lysate is clarified by centrifugation to remove cell debris.
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The supernatant containing the His-tagged protein is loaded onto a Ni-NTA affinity

chromatography column pre-equilibrated with the lysis buffer.

The column is washed with a wash buffer containing a higher concentration of imidazole

(e.g., 20-50 mM) to remove non-specifically bound proteins.

The recombinant protein is eluted with an elution buffer containing a high concentration of

imidazole (e.g., 250-500 mM).

The purity of the eluted protein is assessed by SDS-PAGE.

For further purification, if necessary, size-exclusion chromatography can be performed.

Coupled Spectrophotometric Assay for Citramalyl-CoA
Lyase Activity
This assay measures the production of pyruvate from the cleavage of citramalyl-CoA by

coupling it to the lactate dehydrogenase (LDH) reaction, which consumes NADH. The decrease

in absorbance at 340 nm due to NADH oxidation is monitored.

Reagents:

Assay Buffer: 100 mM Tris-HCl, pH 7.5

(3R)-Citramalyl-CoA or (3S)-Citramalyl-CoA (substrate): 0.1-1 mM

NADH: 0.2-0.4 mM

Lactate Dehydrogenase (LDH): 5-10 units

Purified Citramalyl-CoA Lyase enzyme

Procedure:

In a quartz cuvette, prepare a reaction mixture containing the assay buffer, NADH, and LDH.

Add the citramalyl-CoA substrate to the reaction mixture.
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Equilibrate the mixture to the desired temperature (e.g., 37°C for the human enzyme, 55°C

for the C. aurantiacus enzyme).

Initiate the reaction by adding a small volume of the purified citramalyl-CoA lyase enzyme.

Immediately monitor the decrease in absorbance at 340 nm over time using a

spectrophotometer.

The rate of the reaction is calculated from the linear portion of the absorbance versus time

plot using the molar extinction coefficient of NADH (6220 M-1cm-1).

Enzymatic Synthesis of (3R)-Citramalyl-CoA: For research purposes, (3R)-Citramalyl-CoA
can be synthesized enzymatically. A common method involves using a promiscuous CoA ligase

or a specific synthetase. For example, recombinant Chloroflexus aurantiacus malyl-

CoA/citramalyl-CoA lyase can be used for the synthesis of citramalyl-CoA. The reaction mixture

typically contains:

Buffer (e.g., 250 mM Tris, pH 7.5)

Citramalate

Coenzyme A

ATP

MgCl2

The purified enzyme. The reaction is incubated and the product can be purified using HPLC.

Signaling Pathways and Logical Relationships
The 3-Hydroxypropionate Cycle in Chloroflexus
aurantiacus
This cycle is a carbon fixation pathway that uses acetyl-CoA and propionyl-CoA as initial

substrates. (3R)-Citramalyl-CoA is a key intermediate in the second part of this bicycle, where

glyoxylate is assimilated.
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Caption: The 3-Hydroxypropionate Cycle in Chloroflexus aurantiacus.

Itaconate Degradation Pathway in Mammals
In mammals, itaconate produced during inflammation is degraded to central metabolites

through a pathway involving (3S)-citramalyl-CoA.
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Caption: The mammalian itaconate degradation pathway.

Experimental Workflow for Studying Citramalyl-CoA
Lyase
A typical workflow for characterizing a citramalyl-CoA lyase involves gene cloning, protein

expression and purification, followed by enzymatic assays.
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Caption: Workflow for citramalyl-CoA lyase characterization.

Regulation of Pathways Involving (3R)-Citramalyl-
CoA
Regulation of the 3-Hydroxypropionate Cycle: The 3-hydroxypropionate cycle in C. aurantiacus

is regulated to coordinate carbon fixation with the metabolic needs of the cell. The expression

of the enzymes of the cycle, including (R)-citramalyl-CoA lyase, is upregulated during

autotrophic growth compared to heterotrophic growth. This indicates a transcriptional level of

control. Allosteric regulation of the key enzymes, such as acetyl-CoA carboxylase and

propionyl-CoA carboxylase, by metabolic intermediates is also likely to play a role in fine-tuning

the flux through the pathway, although detailed mechanisms are still under investigation.

Regulation of Itaconate Metabolism and CLYBL Expression: The itaconate degradation

pathway in mammals is closely linked to the immune response. The synthesis of itaconate is
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induced by inflammatory stimuli like lipopolysaccharide (LPS) through the upregulation of the

enzyme Irg1. The expression of CLYBL, the enzyme that degrades citramalyl-CoA, is also

regulated, though the specific signals are less well-defined. The interplay between the

synthesis and degradation of itaconate and its intermediates is crucial for modulating the

inflammatory response. For instance, itaconate itself can inhibit succinate dehydrogenase, a

key enzyme in the TCA cycle, and can also activate the antioxidant transcription factor Nrf2.

This intricate regulatory network ensures a balanced immune response.

Conclusion
The study of (3R)-Citramalyl-CoA and its associated enzymes has revealed fascinating

aspects of microbial carbon metabolism and mammalian immunometabolism. From its role in a

unique carbon fixation pathway to its involvement in the degradation of an important

immunomodulator, (3R)-Citramalyl-CoA stands as a metabolite of significant interest. The

detailed understanding of the enzymes that produce and consume this molecule, along with the

pathways in which it participates, opens up avenues for biotechnological applications, such as

the engineering of novel carbon fixation pathways, and for therapeutic interventions in

inflammatory diseases. This technical guide provides a solid foundation for researchers to

delve deeper into this exciting area of metabolic research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. researchgate.net [researchgate.net]

3. ENZYME - 4.1.3.25 (S)-citramalyl-CoA lyase [enzyme.expasy.org]

4. The human knockout gene CLYBL connects itaconate to vitamin B12 - PMC
[pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [The Discovery and History of (3R)-Citramalyl-CoA: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 13 Tech Support

https://www.benchchem.com/product/b15545255?utm_src=pdf-body
https://www.benchchem.com/product/b15545255?utm_src=pdf-body
https://www.benchchem.com/product/b15545255?utm_src=pdf-custom-synthesis
https://www.researchgate.net/figure/Identification-of-CLYBL-as-a-malyl-CoA-thioesterase-a-Reaction-schemes-for_fig1_384421978
https://www.researchgate.net/figure/Identification-of-CLYBL-as-a-malyl-CoA-thioesterase-a-Reaction-schemes-for_fig1_389991407
https://enzyme.expasy.org/EC/4.1.3.25
https://pmc.ncbi.nlm.nih.gov/articles/PMC5827971/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5827971/
https://www.benchchem.com/product/b15545255#discovery-and-history-of-3r-citramalyl-coa-research
https://www.benchchem.com/product/b15545255#discovery-and-history-of-3r-citramalyl-coa-research
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15545255?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b15545255#discovery-and-history-of-3r-citramalyl-
coa-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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